molecular formula C9H8N2O B158200 2-(6-Acetylpyridin-2-yl)acetonitrile CAS No. 135450-45-2

2-(6-Acetylpyridin-2-yl)acetonitrile

Cat. No.: B158200
CAS No.: 135450-45-2
M. Wt: 160.17 g/mol
InChI Key: QWXNTBYMKLNLRG-UHFFFAOYSA-N
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Description

2-(6-Acetylpyridin-2-yl)acetonitrile is an organic compound with the molecular formula C9H8N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Acetylpyridin-2-yl)acetonitrile typically involves the reaction of 6-acetylpyridine with acetonitrile in the presence of a base. One common method includes the use of sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via deprotonation of the acetonitrile, followed by nucleophilic substitution at the 2-position of the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Acetylpyridin-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: 2-(6-Carboxypyridin-2-yl)acetonitrile.

    Reduction: 2-(6-Acetylpyridin-2-yl)ethylamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(6-Acetylpyridin-2-yl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Acetylpyridin-2-yl)acetonitrile is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups (acetyl and nitrile). These interactions can lead to inhibition or activation of biological pathways, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)acetonitrile: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    2-(6-Methylpyridin-2-yl)acetonitrile: Contains a methyl group instead of an acetyl group, affecting its chemical reactivity and biological activity.

Uniqueness

2-(6-Acetylpyridin-2-yl)acetonitrile is unique due to the presence of both acetyl and nitrile functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

2-(6-acetylpyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7(12)9-4-2-3-8(11-9)5-6-10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXNTBYMKLNLRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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